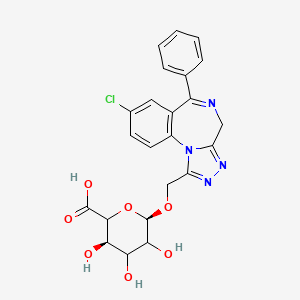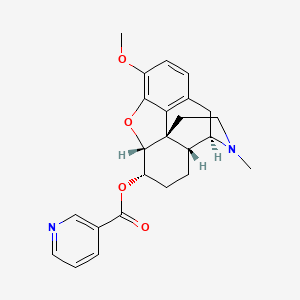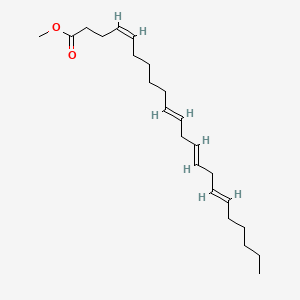
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is a methyl ester derivative of docosahexaenoic acid (DHA). It is a long-chain polyunsaturated fatty acid (PUFA) with multiple double bonds in its structure. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate typically involves the esterification of docosahexaenoic acid (DHA) with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the mixture under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound often involves the extraction of DHA from marine sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the synthesis of anti-inflammatory molecules.
Comparaison Avec Des Composés Similaires
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is unique compared to other similar compounds due to its specific double bond configuration and chain length. Similar compounds include:
Methyl (4Z,10E,13E,16E,18E)-8-oxodocosa-4,10,13,16,18-pentaenoate: Another long-chain PUFA with an additional double bond and an oxo group.
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid: The free acid form of the compound, which has different solubility and reactivity properties.
These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound a distinct and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
932710-49-1 |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7+,11-10+,14-13+,20-19- |
Clé InChI |
JXKCBSKPWHNCFL-CQNGILGYSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)


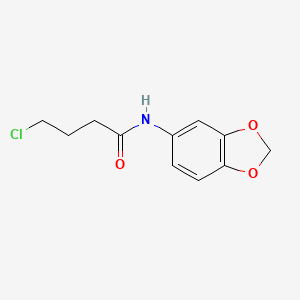
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
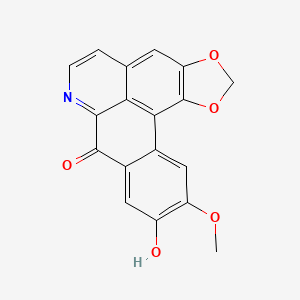

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
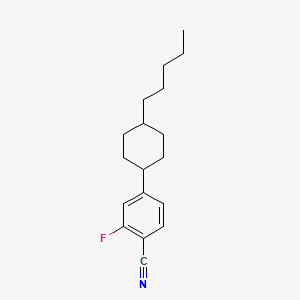
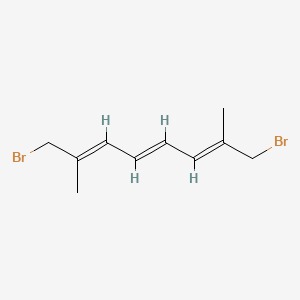
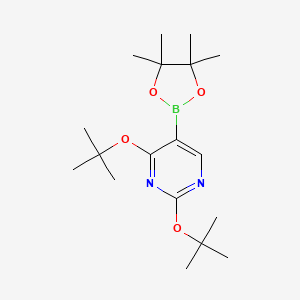
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
